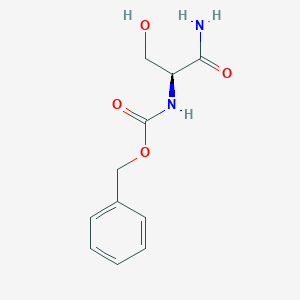

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWHDOZPGSSLG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561262 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70897-15-3 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Z-SER-NH2, also known as benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate or (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound that primarily targets primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules. They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group).

Mode of Action

The compound interacts with its targets through a process known as NHS ester bioconjugation , which involves the creation of a stable amide bond between the two target molecules.

Biochemical Pathways

It’s known that amino acids play a crucial role in various physiological processes, including the regulation of gene expression, cell survival, growth, differentiation, and death. In addition, the compound may be involved in the JNK pathway, which plays a major role in apoptosis in many cell death paradigms.

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy.

Result of Action

It’s known that amino acids and their transporters play a crucial role in cell proliferation and development.

Action Environment

The action of Z-SER-NH2 can be influenced by various environmental factors. For instance, the compound has been used in a Z-scheme photocatalytic system for NO pollution, demonstrating that light can influence its action. Furthermore, the pH of the environment can impact the compound’s interaction with its targets, as the reactivity of primary amines decreases as the level of protonation increases.

Biochemische Analyse

Biochemical Properties

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell.

Biologische Aktivität

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, with CAS number 19898-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₈N₂O₄

- Molecular Weight : 314.34 g/mol

- Structure : The compound features a carbamate group, which is known for enhancing bioactivity in various compounds.

Biological Activity Overview

This compound has been studied for its potential roles in various therapeutic areas, particularly as an analgesic and in cancer treatment. Research indicates that it may exhibit properties similar to other bioactive compounds that target specific biological pathways.

The exact mechanism of action for this compound is still under investigation. However, its structure suggests that it may interact with various receptors and enzymes involved in pain signaling and cellular proliferation.

Analgesic Properties

A patent (WO2006081252A2) describes the use of related compounds as analgesics. The findings suggest that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound can enhance glutamate uptake in glial cells, indicating potential neuroprotective effects . This property could be beneficial in treating neurodegenerative diseases where glutamate toxicity is a concern.

Cytotoxicity Assessments

Research evaluating the cytotoxicity of structurally similar compounds has shown low toxicity profiles against normal human dermal fibroblasts (NHDF), while maintaining potent activity against hormone-dependent cancer cell lines . These findings suggest that this compound could be developed as a safer alternative in cancer therapy.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 19898-39-6 |

| Molecular Weight | 314.34 g/mol |

| Biological Activities | Analgesic, Anticancer |

| Toxicity Profile | Low cytotoxicity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has been explored as a potential building block in the synthesis of various biologically active compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.

Case Study: Antiviral Activity

Recent studies have investigated its role as a precursor for compounds that inhibit non-nucleoside reverse transcriptase, which is crucial in the treatment of HIV. In silico modeling has shown promising results regarding its binding affinity to reverse transcriptase, suggesting its potential as an antiviral agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of amino acid derivatives and peptide synthesis. Its ability to act as a chiral building block allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Carbamate Formation : Reaction between benzyl amine and a suitable carbonyl compound.

- Hydroxylation : Introduction of the hydroxyl group via oxidation processes.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways involving amino acids. It can serve as a substrate or inhibitor for various enzymes, providing insights into their mechanisms and functions.

Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in amino acid metabolism, highlighting its relevance in metabolic engineering .

Q & A

Q. What are the optimized synthetic routes for (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, and how do reaction conditions influence yield?

Two primary methods are documented:

- Reductive amination : Using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl quenching, achieving 100% yield in the first stage .

- Oxidation with sulfur trioxide-pyridine complex : In dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at 0°C for 30 minutes, yielding 76% after crystallization . Key factors include solvent choice (THF vs. DMSO/DCM), temperature control (0°C for oxidation), and purification methods (e.g., crystallization from hexane/EtOAc). Safety protocols (e.g., P280 for protective gloves) are critical due to reactive intermediates .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

- Chromatography : Use reverse-phase HPLC with retention time (RT) cross-referenced against literature (e.g., RT = 4.75 min in LC/MS) .

- Spectroscopy : Compare ¹H/¹³C NMR shifts with published data (e.g., δ 7.25–7.43 ppm for aromatic protons, δ 157.0 ppm for carbamate carbonyl) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 284 [M+H]⁺ via ESI) .

- Melting point analysis : Match reported ranges (e.g., 132–134°C for derivatives) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves (P280), goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods (P271) to prevent inhalation of dust/aerosols .

- Waste disposal : Avoid environmental release (P273); neutralize reactive byproducts (e.g., LiAlH₄ residues) before disposal .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity or binding interactions?

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes in apelin-13 mimetic pathways) .

- DFT calculations : Analyze transition states for reactions like oxidation or reductive amination to optimize activation energies .

- Molecular dynamics (MD) : Simulate solvation effects in THF/DMSO to refine synthetic protocols .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Advanced NMR techniques : Employ 2D experiments (HSQC, HMBC) to assign ambiguous proton/carbon signals, especially for diastereomers or hydrate forms .

- X-ray crystallography : Confirm absolute configuration using SHELXL for structure refinement (e.g., CCDC deposition for derivatives) .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and identify byproducts .

Q. How can this compound serve as a precursor for bioactive derivatives, and what functionalization methods are most effective?

- Cyano derivative synthesis : React with cyanating agents (e.g., NaCN) under mild conditions (75% yield) to generate nitrile-containing analogs for kinase inhibition studies .

- Adamantyl/peptide conjugates : Couple with adamantylamine via carbodiimide chemistry to enhance lipophilicity for CNS-targeting prodrugs .

- Protecting group strategies : Use tert-butyl carbamate (Boc) for selective amine protection during solid-phase peptide synthesis .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

- Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived) for asymmetric induction during key steps .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time .

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in EtOAc/hexane mixtures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.